1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is an organic compound with a complex structure that includes both methoxy and methylphenyl groups
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step often involves the use of methoxyphenyl isocyanate as a reagent.
Addition of the methylphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, using suitable catalysts and reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylphenyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups play a crucial role in its activity, influencing its binding affinity and specificity. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with similar compounds such as:
1-(2-Ethyl-6-methylphenyl)-3-(2-methoxyphenyl)urea: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
2-Methoxyphenyl isocyanate: While not structurally identical, this compound is used in the synthesis of this compound and has similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-6-5-7-15(12-14)13-20-10-11-21(19(23)18(20)22)16-8-3-4-9-17(16)24-2/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOYUOJUVNASHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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